1-(2-(Trifluoromethyl)phenyl)piperidin-4-one
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Overview
Description
1-(2-(Trifluoromethyl)phenyl)piperidin-4-one is a chemical compound with the molecular formula C12H12F3NO . It is a part of the phenylpiperidines class of organic compounds, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring bound to a phenyl group with a trifluoromethyl group attached . The molecular weight of this compound is 243.23 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis of Analogues and Derivatives : 1-(2-(Trifluoromethyl)phenyl)piperidin-4-one and its analogues have been synthesized for various studies. For instance, Corey, Reichard, and Sarshar (1993) synthesized a molecule similar to fluoxetine, a serotonin uptake inhibitor, utilizing this compound (Corey, Reichard, & Sarshar, 1993).
Crystal Structure and Luminescence Studies : The crystal structure and luminescence properties of derivatives of this compound have been extensively studied. Moriguchi et al. (2017) investigated the crystal structure and luminescence properties of complexes involving this compound (Moriguchi et al., 2017).
Exploration of Chemical Properties : Vimalraj et al. (2010) conducted a study on the synthesis and structural study of related piperidinium compounds, highlighting the diverse chemical properties and potential applications of this class of compounds (Vimalraj et al., 2010).
Biological Activity and Pharmacological Potential
Investigation of Biological Activities : Piperidine derivatives, including those related to this compound, have been evaluated for various biological activities. Khalid et al. (2016) synthesized and screened a series of derivatives for butyrylcholinesterase enzyme inhibition, indicating the potential pharmacological applications of these compounds (Khalid et al., 2016).
Research in Anti-cancer Activity : Compounds derived from this compound have been investigated for anti-cancer properties. Arul and Smith (2016) evaluated a novel derivative for anti-cancer activity against Dalton’s Lymphoma Ascitic in mice (Arul & Smith, 2016).
Neuroprotective Potential : Chenard et al. (1995) identified a derivative of this compound as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, indicating its potential use as a neuroprotective agent (Chenard et al., 1995).
Future Directions
Piperidine derivatives, such as 1-(2-(Trifluoromethyl)phenyl)piperidin-4-one, have been identified as having potential in the field of drug discovery due to their wide range of biological activities . Future research could focus on exploring these activities further and developing novel therapeutic strategies based on these compounds.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-3-1-2-4-11(10)16-7-5-9(17)6-8-16/h1-4H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLPWRJQBMLHBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640973 |
Source
|
Record name | 1-[2-(Trifluoromethyl)phenyl]piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821792-43-2 |
Source
|
Record name | 1-[2-(Trifluoromethyl)phenyl]piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(trifluoromethyl)phenyl]piperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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